4-Methoxybenzo[d]oxazol-2-amine
Overview
Description
4-Methoxybenzo[d]oxazol-2-amine is a chemical compound belonging to the oxazole family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound features a five-membered ring structure with an oxygen and nitrogen atom at positions 1 and 3, respectively, and a methoxy group at the 4-position of the benzene ring.
Mechanism of Action
Mode of Action
For instance, N-methylbenzo[d]oxazol-2-amine significantly up-regulated the metabolism of purine and pyrimidine, and down-regulated sphingolipid metabolism .
Biochemical Pathways
It can be inferred from related compounds that it may affect the metabolism of purine, pyrimidine, and sphingolipid . These changes in metabolic pathways could lead to downstream effects that contribute to the compound’s overall biological activity.
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Result of Action
For instance, N-methylbenzo[d]oxazol-2-amine has been shown to significantly up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Molecular Mechanism
It is known that oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]oxazol-2-amine typically involves the condensation of 4-methoxybenzaldehyde with 2-aminophenol under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
4-Methoxybenzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxybenzo[d]oxazol-2-amine can be compared with other oxazole derivatives such as:
Benzoxazole: Lacks the methoxy group, leading to different biological activities.
Isoxazole: Has the oxygen and nitrogen atoms at different positions, resulting in distinct chemical properties.
Thiazole: Contains a sulfur atom instead of oxygen, which alters its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-1,3-benzoxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHARQKWMWYBLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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